![molecular formula C23H18N2O2 B2824015 9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one CAS No. 899217-83-5](/img/no-structure.png)

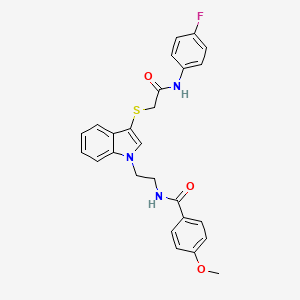

9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

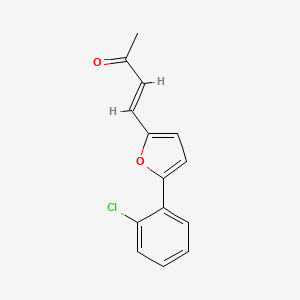

The compound seems to be a derivative of benzo[5,6]chromeno[2,3-d]pyrimidin . These types of compounds are known to exhibit various biological activities and are used in the development of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions and orientations of these groups .

Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied, depending on the conditions and reagents used. Similar compounds have been synthesized using reactions involving 1H-benzo[f]chromenes with aliphatic and aromatic amines .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds have a density of 1.3±0.1 g/cm3, boiling point of 508.9±50.0 °C at 760 mmHg, and a flash point of 261.5±30.1 °C .

科学的研究の応用

Antibacterial Activity

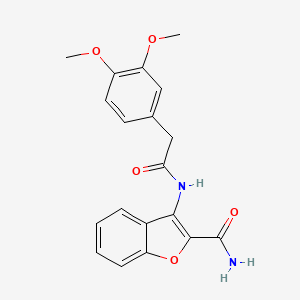

Compounds similar to 9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one, specifically benzo[5,6]chromeno[2,3-d]pyrimidine derivatives, have been synthesized and found to exhibit significant antibacterial activity against both gram-positive and gram-negative bacterial species (Ameli et al., 2017).

Antiproliferative Activity Against Colorectal Cancer

A study focusing on the synthesis of benzochromenopyrimidines, which are closely related to the compound , revealed that certain synthesized compounds showed potent antiproliferative activity against colorectal cancer cell lines (Choura et al., 2022).

Catalyst-Free Synthesis

In the realm of pharmaceutical chemistry, a catalyst-free synthesis method was developed for a series of compounds including benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones, which are related to the compound in focus. This method emphasizes eco-friendliness and high atom economy (Brahmachari & Nayek, 2017).

Antifibrotic Agents

Research on novel pirfenidone analogs, including derivatives of chromeno[3,4-c]pyridones, highlighted their potential as antifibrotic agents. Among the tested compounds, some exhibited significant antifibrotic activity without adverse effects on liver and kidney functions (Ismail & Noaman, 2005).

Antimicrobial Activity

Studies have also shown that various chromeno[2,3-d]pyrimidines possess notable antimicrobial properties. This includes activity against a range of bacteria and fungi, indicating their potential in developing new antimicrobial agents (Okasha et al., 2016).

Antitumor Activity

Some derivatives of chromeno[2,3-d]pyrimidines have been evaluated for their antitumor properties. The research suggests that these compounds can be promising candidates for developing anticancer drugs (Bondock et al., 2019).

将来の方向性

作用機序

Target of Action

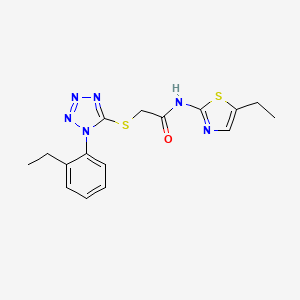

Similar compounds have been found to exhibit potent antibacterial activity against gram-positive and gram-negative bacterial species .

Mode of Action

It is known that similar compounds interact with bacterial cells, disrupting their growth and proliferation .

Biochemical Pathways

Similar compounds have been found to interfere with the biochemical pathways essential for bacterial growth and survival .

Result of Action

Similar compounds have been found to exhibit potent antibacterial activity, suggesting that they may lead to the death of bacterial cells .

特性

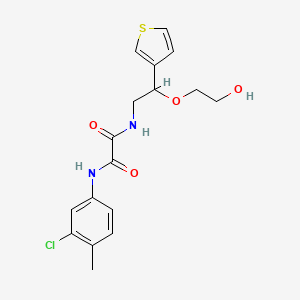

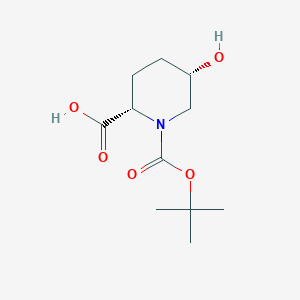

| { "Design of the Synthesis Pathway": "The synthesis pathway for 9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one involves the condensation of 4-ethylphenylacetic acid with 2-amino-4,5,6,7-tetrahydro-5-methyl-7-(4-methyl-1-piperazinyl)pyrimido[5,4-c]pyridin-4-one followed by cyclization and oxidation steps.", "Starting Materials": [ "4-ethylphenylacetic acid", "2-amino-4,5,6,7-tetrahydro-5-methyl-7-(4-methyl-1-piperazinyl)pyrimido[5,4-c]pyridin-4-one", "Sodium nitrite", "Sodium nitrate", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 4-ethylphenylacetic acid with 2-amino-4,5,6,7-tetrahydro-5-methyl-7-(4-methyl-1-piperazinyl)pyrimido[5,4-c]pyridin-4-one in the presence of sulfuric acid to form 9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one intermediate.", "Step 2: Cyclization of the intermediate with sodium nitrite and sodium nitrate in the presence of sulfuric acid to form the cyclized product.", "Step 3: Oxidation of the cyclized product with hydrogen peroxide in the presence of sodium hydroxide to form the final product, 9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one." ] } | |

CAS番号 |

899217-83-5 |

製品名 |

9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one |

分子式 |

C23H18N2O2 |

分子量 |

354.409 |

IUPAC名 |

14-(4-ethylphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one |

InChI |

InChI=1S/C23H18N2O2/c1-2-14-7-9-16(10-8-14)21-24-22(26)19-13-18-17-6-4-3-5-15(17)11-12-20(18)27-23(19)25-21/h3-12H,2,13H2,1H3,(H,24,25,26) |

InChIキー |

CPWCAMVDASINJW-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(3-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2823934.png)

![2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-(2-oxopiperidin-3-yl)prop-2-enamide](/img/structure/B2823936.png)

![4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2823940.png)

![1-[4-(3-Chlorophenyl)piperazino]-3-(1-naphthyl)-2-propen-1-one](/img/structure/B2823945.png)

![2-(3-Hydroxypropyl)-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2823948.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2823951.png)

![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-benzyl-N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2823952.png)

![2-(4-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2823955.png)